molecular formula C9H10ClNO B173050 3-Aminoindan-1-one hydrochloride CAS No. 152605-34-0

3-Aminoindan-1-one hydrochloride

Cat. No. B173050
M. Wt: 183.63 g/mol
InChI Key: XPLMUHLYLOBJST-UHFFFAOYSA-N
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Description

3-Aminoindan-1-one hydrochloride is a compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . The IUPAC name for this compound is 3-amino-2,3-dihydroinden-1-one;hydrochloride .


Synthesis Analysis

The synthesis of 3-aminoindan-1-one derivatives has been reported through an acid-promoted 2-component Mannich annulation reaction of readily available acetylbenzaldehydes and secondary amines . Another method involves a palladium(0)-catalyzed three-component reaction involving salicylic aldehyde triflates, ethylene glycol vinyl ether, and various secondary nucleophilic amines .


Molecular Structure Analysis

The molecular structure of 3-Aminoindan-1-one hydrochloride can be represented by the canonical SMILES string: C1C (C2=CC=CC=C2C1=O)N.Cl . The InChI representation is InChI=1S/C9H9NO.ClH/c10-8-5-9 (11)7-4-2-1-3-6 (7)8;/h1-4,8H,5,10H2;1H .


Chemical Reactions Analysis

A palladium(0)-catalyzed three-component reaction involving a set of salicylic aldehyde triflates, ethylene glycol vinyl ether, and various secondary nucleophilic amines has been developed . This reaction route involves an initial internal Heck arylation of the hydroxyalkyl vinyl ether, iminium ion formation, and subsequent tandem cyclization .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 183.0450916 g/mol . The topological polar surface area is 43.1 Ų .

Scientific Research Applications

Results or Outcomes

The mechanisms of action of aminoindanes primarily involve serotonin, which means that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . Fatally toxic effects have been observed both in the laboratory in animal studies and in clinic, where deaths related with aminoindanes have been reported .

Bronchodilation and Analgesia

Summary of the Application

In the 1970s, aminoindanes were reported to possess significant bronchodilating and analgesic properties . This suggests that they could have potential applications in the treatment of respiratory conditions and pain management.

Results or Outcomes

While the effects on humans have not yet been reported, research conducted in animals and in vitro cell cultures indicates that aminoindanes are relatively benign at recreational doses .

Central Nervous System Stimulation

Summary of the Application

Aminoindanes act predominantly as central nervous system stimulants . They mediate the actions of dopamine, norepinephrine, and/or serotonin, mimicking the effects of traditional drugs such as cocaine, amphetamine, methamphetamine, and ecstasy .

Methods of Application or Experimental Procedures

Monoamine Oxidase B (MAO-B) Inhibition

Summary of the Application

Rasagiline and selegiline are classified as monoamine oxidase B (MAO-B) inhibitors . Aminoindan, the major metabolite of rasagiline, is also likely to have similar effects .

Results or Outcomes

The present investigation deals with time-dependent electrical frequency changes (electropharmacograms) induced by these, as well as by aminoindan .

Proteomics Research

Summary of the Application

“3-Aminoindan-1-one hydrochloride” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

While there is no explicit information on the future directions of 3-Aminoindan-1-one hydrochloride, it’s clear that greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication . Appropriate legislation is needed to protect public health without impeding research .

properties

IUPAC Name

3-amino-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMUHLYLOBJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327795
Record name 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoindan-1-one hydrochloride

CAS RN

152605-34-0
Record name 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Arefalk, J Wannberg, M Larhed… - The Journal of Organic …, 2006 - ACS Publications
A new method for the stereoselective synthesis of 3-aminoindan-1-ones from triflates of salicylic sulfinyl imines and ethylene glycol vinyl ether has been developed. The reaction …
Number of citations: 24 pubs.acs.org

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